molecular formula C17H29N3O10 B166001 Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine CAS No. 137255-40-4

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine

Cat. No. B166001
M. Wt: 435.4 g/mol
InChI Key: YVKMLCHQJOPFTE-WBXKCMFOSA-N
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Description

The compound “Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine” is a type of glycopeptide. Glycopeptides are often found in nuclear and cytoplasmic proteins .


Synthesis Analysis

The synthesis of this compound involves the direct glycosylation of Nα - (9-fluorenylmethyloxycarbonyl)amino acid pentafluorophenyl esters ( Nα -Fmoc-AA-OPfp’s). The synthesis of the required Ser (β- d -Glc p NAc) and Thr (β- d -Glc p NAc) building blocks poses special problems arising from the 2-amino substituent in the corresponding glycosyl donors .


Molecular Structure Analysis

The molecular structure of this compound involves a glycosidic linkage to the side chain hydroxyls of serine (Ser) and threonine (Thr) residues .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the activation of donors with a 2- N -acyl group which provides relatively unreactive oxazoline intermediates .

Scientific Research Applications

Synthesis and Analogue Studies Research has focused on the synthesis of various analogues of Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine and their potential applications. Kaylor and Risley (2001) described the synthesis of four analogues, showing the compound's versatility in forming different activated carboxylic acids (Kaylor & Risley, 2001). Similarly, Hoffmann et al. (1996) synthesized C-glycosidic analogues, revealing the compound's utility in forming reversed amide bonds and its potential in peptide synthesis (Hoffmann et al., 1996). Tamura and Okai (1984) also focused on synthesizing analogs containing different glycosylamines, emphasizing the compound's role in the formation of complex molecular structures (Tamura & Okai, 1984).

Structural Analysis and Molecular Interactions Delbaere (1974) conducted an X-ray analysis to understand the molecular and crystal structures, providing insights into the glucopyranose ring conformations and the glucose-asparagine linkage, which is critical for understanding the compound's biological interactions (Delbaere, 1974). Urge et al. (1992) synthesized Fmoc-protected, glycosylated asparagines, which could be significant in the automated synthesis of glycopeptides, an important area in protein research and drug development (Urge et al., 1992).

Spectrometric Analysis for Biological Applications The compound's utility in spectrometric analysis has been demonstrated in various studies. Maury and Kärkkäinen (1979) developed a specific and sensitive method for the identification of GlcNAc-Asn in biological materials, underlining the compound's significance in diagnostic procedures and disease phase assessment (Maury & Kärkkäinen, 1979).

Peptide Synthesis and Glycopeptide Formation The compound's role in peptide synthesis and glycopeptide formation has been explored in various studies. For instance, Sakura et al. (1985) synthesized novel L-asparagine and L-glutamine derivatives, showcasing the potential of Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine in peptide chemistry (Sakura et al., 1985).

properties

IUPAC Name

(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3O10/c1-7(22)18-11-13(25)12(24)9(6-21)29-14(11)20-10(23)5-8(15(26)27)19-16(28)30-17(2,3)4/h8-9,11-14,21,24-25H,5-6H2,1-4H3,(H,18,22)(H,19,28)(H,20,23)(H,26,27)/t8-,9+,11+,12+,13+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKMLCHQJOPFTE-WBXKCMFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1NC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1NC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451515
Record name Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-(tert-butoxycarbonyl)-L-asparagine

CAS RN

137255-40-4
Record name Nomega-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-Nalpha-Boc-L-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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